molecular formula C12H12N2O2 B1299149 Methyl 5-methyl-1-phenylpyrazole-4-carboxylate CAS No. 7189-01-7

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate

Cat. No.: B1299149
CAS No.: 7189-01-7
M. Wt: 216.24 g/mol
InChI Key: QABZRJJIDFDUTP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic conditions, leading to the formation of the desired pyrazole derivative . The general reaction scheme is as follows:

    Cyclocondensation: Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form the pyrazole ring.

    Esterification: The resulting intermediate undergoes esterification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZRJJIDFDUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356633
Record name methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-01-7
Record name methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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